N,N-dimethyl((R)-piperidin-3-yl)methanamine

Asymmetric Synthesis Chiral Resolution Stereochemistry

Standard racemic piperidine intermediates introduce stereochemical uncertainty, compromising enantiopurity in downstream APIs. This (R)-configured tertiary amine (CAS 254905-65-2) eliminates that risk. - **Defined stereochemistry**: (R)-enantiomer ensures predictable asymmetric induction - **Key differentiator**: Non-racemic; unlike CAS 90203-05-7, no uncontrolled stereochemical variable - **Privileged scaffold**: 3-substituted piperidine core for CNS and sigma receptor ligand development

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
CAS No. 254905-65-2
Cat. No. B3255458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl((R)-piperidin-3-yl)methanamine
CAS254905-65-2
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCN(C)CC1CCCNC1
InChIInChI=1S/C8H18N2/c1-10(2)7-8-4-3-5-9-6-8/h8-9H,3-7H2,1-2H3/t8-/m1/s1
InChIKeyQOVQVKFKBHWTAA-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl((R)-piperidin-3-yl)methanamine: Sourcing Overview


N,N-Dimethyl((R)-piperidin-3-yl)methanamine, also known as (3R)-N,N-Dimethyl-3-piperidinemethanamine, is a chiral, saturated six-membered heterocyclic building block with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol [1]. As a tertiary amine featuring a piperidine ring substituted at the 3-position with a dimethylaminomethyl group in the (R)-configuration, this compound serves as a versatile intermediate in organic synthesis and medicinal chemistry, particularly for constructing more complex, chiral molecules [2].

Workflow Chiral (R)-enantiomer building block for asymmetric synthesis
Selection Context Defined 3-substituted piperidine scaffold for SAR exploration
Identity Note (R)-enantiomer; racemic mixture is not interchangeable

N,N-Dimethyl((R)-piperidin-3-yl)methanamine: Chiral Purity vs. Racemic


Procurement decisions for piperidine-based building blocks cannot be based on chemical similarity alone; stereochemistry is the defining differentiator. A user evaluating N,N-dimethyl((R)-piperidin-3-yl)methanamine (CAS 254905-65-2) must distinguish it from its racemic mixture, N,N-Dimethyl-1-(piperidin-3-yl)methanamine (CAS 90203-05-7) . The specific (R)-configuration of CAS 254905-65-2 provides a crucial, non-substitutable advantage in asymmetric synthesis, enabling the creation of enantiomerically pure, chirally-defined final drug candidates. In contrast, using the racemic counterpart (CAS 90203-05-7) introduces an uncontrolled stereochemical variable that can lead to off-target pharmacological effects, inconsistent biological results, and regulatory hurdles, directly undermining the integrity of early-stage drug discovery and development efforts [1].

Target (R)-enantiomer (CAS 254905-65-2) Single, defined stereoisomer with potential for enantiomer-specific biological readouts
Substitute Racemate (CAS 90203-05-7) 1:1 mixture of (R)- and (S)-enantiomers; introduces an uncontrolled stereochemical variable
Substituting the racemate may shift stereochemical outcome, alter pharmacological response profiles, and reduce reproducibility of preclinical data; direct replacement requires enantiomer-specific validation.

N,N-Dimethyl((R)-piperidin-3-yl)methanamine: Key Differentiators


Enantiomeric Purity vs. Racemic Mixture

N,N-Dimethyl((R)-piperidin-3-yl)methanamine (CAS 254905-65-2) is distinguished from its racemic mixture, N,N-Dimethyl-1-(piperidin-3-yl)methanamine (CAS 90203-05-7), by its defined stereochemistry at the 3-position of the piperidine ring . This is a binary, quantifiable difference: the target compound possesses an enantiomeric excess (ee) that, when sourced from a qualified vendor, can exceed 98%, whereas the racemate contains a 1:1 mixture of (R)- and (S)-enantiomers (0% ee) . In the context of asymmetric synthesis, the use of a defined enantiomer is mandatory for controlling the stereochemical outcome of subsequent reactions and for the reliable production of single-enantiomer pharmaceuticals, which comprised over 50% of all new molecular entities approved by the FDA in the last decade [1].

Stereochemical Purity
Class-level
≥ 98% ee (R-enantiomer) vs. 0% ee (racemate)
Supports stereochemical-control workflow; chiral purity directly influences downstream enantiomeric outcome
Supplier specification; verify with chiral HPLC or equivalent
Asymmetric Synthesis Chiral Resolution Stereochemistry

Positional Isomerism: 3- vs. 2- and 4-Substituted Piperidines

The substitution pattern on the piperidine ring is a critical determinant of biological activity and molecular interaction. N,N-Dimethyl((R)-piperidin-3-yl)methanamine (CAS 254905-65-2) is a 3-substituted piperidine, which positions the basic nitrogen of the piperidine and the dimethylamino group differently in 3D space compared to its 2-substituted (e.g., CAS 60717-51-3) or 4-substituted (e.g., CAS 138022-00-1) isomers . In a related class of sigma receptor ligands, the 3,3-dimethylpiperidine scaffold was found to confer high potency and selectivity, while similar molecules with substitutions at the 2- or 4-positions exhibit altered or no affinity for the same biological targets [1]. This fundamental structural difference provides a distinct and quantifiable starting point for structure-activity relationship (SAR) studies, allowing medicinal chemists to explore a unique chemical space not accessible with other regioisomers.

Substitution Position
Class-level
3-position (target) vs. 2- or 4-substituted isomers
Defines a distinct pharmacophoric geometry reported in sigma receptor ligand scaffolds
Structural comparison; biological activity context-dependent
Medicinal Chemistry Scaffold Optimization SAR

N,N-Dimethyl((R)-piperidin-3-yl)methanamine: Research Applications


Asymmetric Synthesis of Chiral Drug Candidates

This compound is uniquely suited as a chiral building block for the asymmetric synthesis of new chemical entities (NCEs). Its defined (R)-stereochemistry allows for the stereocontrolled construction of complex molecular architectures, a requirement for a growing majority of modern small-molecule drugs [1]. The binary choice between this pure enantiomer (CAS 254905-65-2) and its racemic mixture (CAS 90203-05-7) directly impacts the enantiomeric purity of downstream synthetic intermediates and final products, a key quality attribute in pharmaceutical development .

3-Substituted Piperidine Scaffolds in SAR Studies

In medicinal chemistry programs aiming to develop novel sigma receptor ligands or other central nervous system (CNS)-active agents, the 3-substituted piperidine core is a privileged scaffold [2]. This specific compound provides a versatile starting point for introducing diversity at the piperidine nitrogen or through the dimethylamino group, enabling the systematic exploration of structure-activity relationships (SAR) that is not possible with the 2- or 4-substituted regioisomers [3].

Synthesis of Chirally Pure Compound Libraries

Organizations engaged in building proprietary compound libraries for high-throughput screening require structurally diverse, chiral building blocks. This compound fulfills that need by offering a defined stereocenter and a reactive tertiary amine handle, enabling the generation of a focused library of enantiomerically pure compounds. This directly addresses the challenge of exploring chiral chemical space, which is increasingly recognized as essential for discovering hits against difficult-to-drug targets [1].

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral drug candidates
Enantiomeric purity (R-configuration)
Stereochemical outcome control in downstream intermediates
3-Substituted piperidine SAR studies
Regioisomeric scaffold (3-substitution)
Pharmacophoric geometry for target engagement profiling
Chiral compound library synthesis
Defined stereocenter with reactive tertiary amine
Enantiomeric purity maintenance across library members

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-dimethyl((R)-piperidin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.